3,4-Dichloro-5-(neopentyloxy)pyridazine
Description
Chemical Structure and Properties
3,4-Dichloro-5-(neopentyloxy)pyridazine (CAS: 1346698-08-5) is a pyridazine derivative with the molecular formula C₉H₁₂Cl₂N₂O and a molar mass of 235.11 g/mol . The neopentyloxy (2,2-dimethylpropyloxy) substituent at the 5-position contributes significant steric bulk, which may influence solubility, metabolic stability, and receptor interactions. This compound requires storage at 2–8°C, indicating sensitivity to temperature-dependent degradation .
Pyridazine derivatives are widely explored in medicinal chemistry due to their heterocyclic nitrogen-rich structure, which enables diverse biological interactions.
Properties
CAS No. |
1346698-08-5 |
|---|---|
Molecular Formula |
C9H12Cl2N2O |
Molecular Weight |
235.11 g/mol |
IUPAC Name |
3,4-dichloro-5-(2,2-dimethylpropoxy)pyridazine |
InChI |
InChI=1S/C9H12Cl2N2O/c1-9(2,3)5-14-6-4-12-13-8(11)7(6)10/h4H,5H2,1-3H3 |
InChI Key |
WQCYYAWEDRSDKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(neopentyloxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with neopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(neopentyloxy)pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
3,4-Dichloro-5-(neopentyloxy)pyridazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(neopentyloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The nature of the substituent at the 5-position critically impacts molecular properties. Key analogs include:
Key Observations :
- Steric Effects : The neopentyloxy group’s bulkiness may limit rotational freedom and reduce enzymatic degradation, enhancing pharmacokinetic stability compared to cyclopentyloxy or linear alkoxy substituents .
Anti-Inflammatory Activity
Pyridazine derivatives 7a and 7b (unspecified substituents) demonstrated 56% and 38.5% inhibition of paw edema, respectively, outperforming celecoxib in anti-inflammatory assays . The neopentyloxy analog’s steric bulk may slow onset but prolong duration of action, a hypothesis supported by the sustained activity of 7a/7b .
Central Nervous System (CNS) Activity
Compound 19b, with a fluorinated benzyl group, acts as a GPR52 agonist with brain-penetrant properties . The neopentyloxy analog’s aliphatic substituent may reduce CNS penetration compared to aromatic groups, suggesting substituent-dependent bioavailability.
Theoretical and Structural Insights
Semiempirical AM1 calculations on pyridazine derivatives revealed that substituents alter electrostatic properties near nitrogen atoms , correlating with biological activity . The neopentyloxy group’s electron-donating nature could modulate charge distribution, affecting interactions with inflammatory or apoptotic targets (e.g., Bcl-xL inhibitors) .
Biological Activity
3,4-Dichloro-5-(neopentyloxy)pyridazine is a pyridazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of two chlorine atoms and a neopentyloxy group, which may influence its interaction with biological systems. The following sections will detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its structural features. The chlorine substituents are known to enhance the reactivity of organic compounds, potentially allowing for interactions with various biological targets. The neopentyloxy group may also contribute to lipophilicity, facilitating membrane permeability and receptor binding.
Key Mechanisms:
- Bioreduction : The nitro group in similar compounds can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Enzyme Interaction : Chlorine atoms can modulate the activity of enzymes and receptors, influencing metabolic pathways.
Biological Activities
Research indicates that pyridazine derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : Several studies have highlighted the antimicrobial potential of pyridazine derivatives, suggesting that this compound may possess similar properties .
- Anticancer Activity : Investigations into related compounds have shown promising anticancer effects, particularly through inhibition of key enzymes involved in cancer progression .
- Anti-inflammatory Effects : Some pyridazine derivatives have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which could be relevant for this compound as well .
Case Studies
Several studies have explored the biological activities of pyridazine derivatives similar to this compound:
- Anticancer Studies :
- Anti-inflammatory Research :
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
